molecular formula C18H22ClN3O3S B2381956 4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine CAS No. 2310128-40-4

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Cat. No.: B2381956
CAS No.: 2310128-40-4
M. Wt: 395.9
InChI Key: BNKZEVYTZVXURR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (benzene and pyrimidine) rings and a heterocyclic (piperidine) ring. The sulfonyl group would introduce polarity to the molecule, and the chlorine atom on the benzyl group would be a site of high electron density .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ether and sulfonyl groups are generally stable but can be cleaved under certain conditions. The chlorine atom on the benzyl group could potentially undergo nucleophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar sulfonyl group and nonpolar aromatic rings would likely make this compound soluble in a range of organic solvents .

Scientific Research Applications

Antimicrobial Activity

4-((1-((2-Chlorobenzyl)sulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine derivatives have shown promise as antimicrobial agents. Specifically, derivatives like 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens of tomato plants, such as Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum, Alternaria solani, and Fusarium solani. These compounds' structure-activity relationship studies indicate that the nature of substitutions on the benzhydryl and sulfonamide rings plays a significant role in determining their antibacterial activity, with certain derivatives showing potent antimicrobial activities (Vinaya et al., 2009).

Serotonin Receptor Agonism

Benzamide derivatives, including those related to this compound, have been synthesized and found to be selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown potential in enhancing gastrointestinal motility, suggesting their use as prokinetic agents. One such compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide, demonstrated selective agonist activity at the 5-HT4 receptor, indicating its potential as a novel prokinetic with reduced side effects (Sonda et al., 2004).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazone scaffolds and piperidine rings, components of this compound, play significant roles in medicinal chemistry. Novel series of sulfonyl hydrazone bearing piperidine derivatives have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. These compounds have shown promising results in various antioxidant assays and exhibited significant anticholinesterase activity, suggesting their potential in treating oxidative stress-related diseases and cholinergic dysfunction (Karaman et al., 2016).

Synthetic Applications and Molecular Interactions

Studies on pyrimethamine and aminopyrimidine derivatives, which are structurally related to this compound, have provided insights into the role of sulfonate/carboxylate interactions in crystal structures. These studies have implications for understanding the molecular interactions and designing new compounds with improved pharmacological profiles (Balasubramani et al., 2007).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. It could be interesting to investigate its biological activity given the presence of functional groups that are common in biologically active compounds .

Properties

IUPAC Name

4-[[1-[(2-chlorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-14-10-18(21-13-20-14)25-11-15-6-8-22(9-7-15)26(23,24)12-16-4-2-3-5-17(16)19/h2-5,10,13,15H,6-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKZEVYTZVXURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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